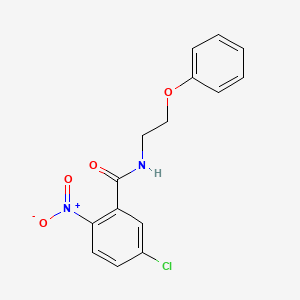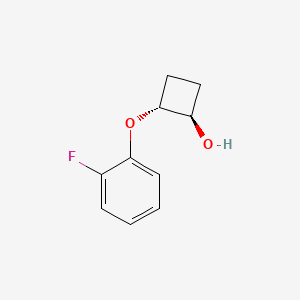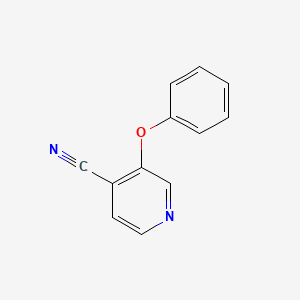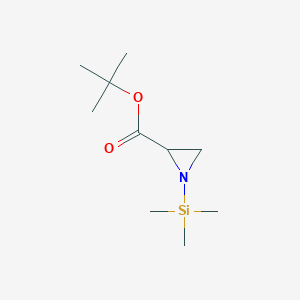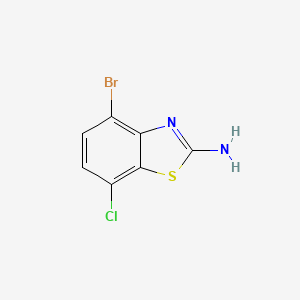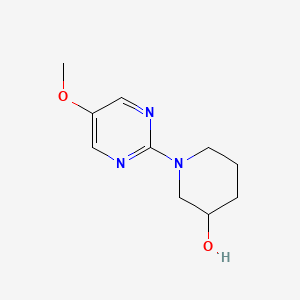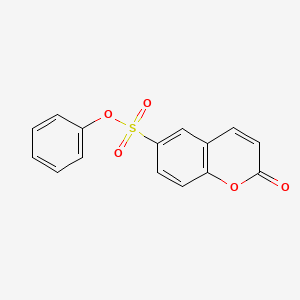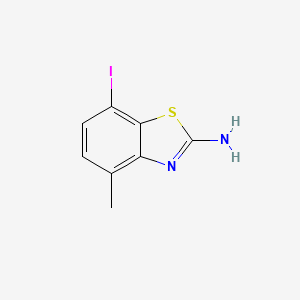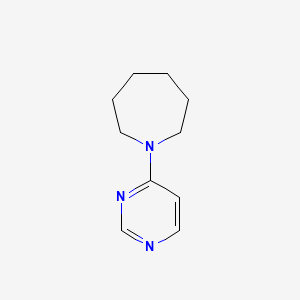
1-(pyrimidin-4-yl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(pyrimidin-4-yl)azepane” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The pyrimidine ring is attached to an azepane ring, which is a seven-membered saturated ring containing one nitrogen atom .
Synthesis Analysis
The synthesis of pyrimidin-4-yl substituted compounds has been reported in the literature. For instance, the reaction of amidines with α-amino acid alkynyl ketones has been shown to be a versatile route to pyrimidin-4-yl substituted α-amino acids . Another study proposed routes for the synthesis of new pyrimidine-derived polycyclic nitrogen heterocycles .Molecular Structure Analysis
The molecular structure of “1-(pyrimidin-4-yl)azepane” would consist of a pyrimidine ring attached to an azepane ring. The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the azepane ring is a seven-membered saturated ring with one nitrogen atom .Chemical Reactions Analysis
Pyrimidine derivatives have been involved in various chemical reactions. For instance, a study reported the synthesis of pyrimidin-4-yl substituted α-amino acids from the reaction of amidines with α-amino acid alkynyl ketones . Another study discussed the synthesis of azinyl azolyl pyrimidines as new hybrid N,N,N-tridentate ligands for coordination chemistry .Aplicaciones Científicas De Investigación
Anticancer Applications
Pyrimidine derivatives have been reported to exhibit anticancer properties . They have been used in the modulation of myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
Anti-Infective Applications
Pyrimidine derivatives have been used as anti-infectives . They have shown antimicrobial, antifungal, and antiparasitic properties .
Immunology and Immuno-Oncology Applications
Pyrimidine derivatives have had a major impact in drug discovery therapeutics, including immunology and immuno-oncology .
Neurological Disorder Applications
Pyrimidine derivatives have been reported to possess potential medicinal properties important to central nervous system (CNS)-active agents .
Chronic Pain Applications
Pyrimidine derivatives have been used in the treatment of chronic pain .
Diabetes Mellitus Applications
Pyrimidine derivatives have been used in the treatment of diabetes mellitus .
Anti-Inflammatory Applications
Pyrimidine derivatives have shown anti-inflammatory properties . They have been used in the treatment of various inflammatory conditions .
Antihypertensive Applications
Pyrimidine derivatives have been used as antihypertensive agents . They have shown properties that help in the treatment of high blood pressure .
Mecanismo De Acción
Target of Action
Pyrimidine derivatives have been known to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives have been reported to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
Biochemical Pathways
It is known that protein kinases, which are potential targets of pyrimidine derivatives, play a crucial role in cellular signaling processes .
Result of Action
Pyrimidine derivatives have been reported to show promising cytotoxicity against various cancer cell lines .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-pyrimidin-4-ylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-4-8-13(7-3-1)10-5-6-11-9-12-10/h5-6,9H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAHUWNWZXJKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-4-yl)azepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

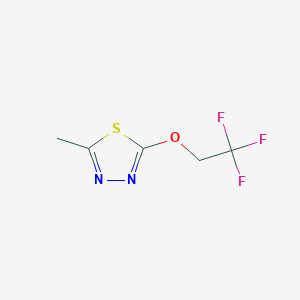
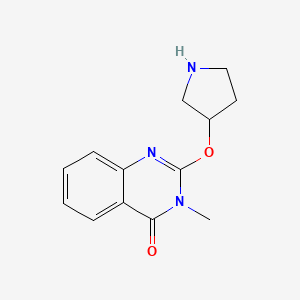
![6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6431923.png)

![2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6431936.png)
